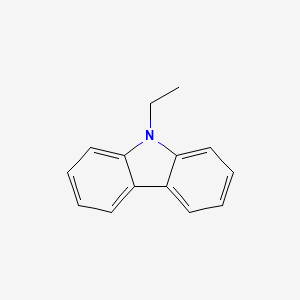

N-ethyl carbazole

Descripción

Propiedades

IUPAC Name |

9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZXGNBGZYJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-15-9 | |

| Record name | 9H-Carbazole, 9-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052585 | |

| Record name | 9-Ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown chips or flakes; [Alfa Aesar MSDS] | |

| Record name | N-Ethylcarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-28-2 | |

| Record name | 9-Ethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK165L0RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Ethyl Carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-ethyl carbazole, an important intermediate in the pharmaceutical and dye industries.[1] The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways and workflows.

Introduction

This compound is a crucial building block in organic synthesis. Its preparation is traditionally achieved through the N-alkylation of carbazole. Industrial processes have historically involved the reaction of the potassium salt of carbazole with ethyl halides or diethyl sulphate.[1] However, these methods often generate significant inorganic salt waste, prompting the development of more efficient and environmentally benign procedures. This guide explores several key methods for the synthesis of this compound, with a focus on reaction conditions, catalytic systems, and product yields.

Synthetic Methodologies

The synthesis of this compound from carbazole is predominantly achieved through two primary routes: reaction with diethyl carbonate and phase-transfer catalyzed ethylation with ethyl halides. A third, less common method involves microwave-assisted synthesis.

Reaction with Diethyl Carbonate

This method involves the reaction of carbazole with diethyl carbonate in the presence of a basic catalyst. The reaction can be performed in a molten state or using a solvent. A variety of basic catalysts can be employed, including alkali metal hydroxides, carbonates, and ethylates.[1] The reaction temperature is a critical parameter, typically ranging from 130°C to 320°C.[1]

Phase-Transfer Catalysis (PTC) with Ethyl Halides

Phase-transfer catalysis offers an efficient method for the N-alkylation of carbazole using ethyl halides, such as bromoethane or ethyl chloride.[2][3] This approach typically involves a two-phase system, for instance, an organic solvent like toluene and an aqueous solution of a strong base (e.g., NaOH or KOH).[2] A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transfer of the deprotonated carbazole anion from the aqueous phase to the organic phase, where it reacts with the ethyl halide.[2]

Microwave-Assisted Synthesis

A rapid and high-yield method for the N-alkylation of carbazole involves microwave irradiation. In this "dry media" technique, carbazole is mixed with an alkyl halide and adsorbed onto a solid support, such as potassium carbonate.[4][5] Microwave heating accelerates the reaction, leading to the formation of N-alkyl carbazole derivatives.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic protocols for this compound.

| Method | Ethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Diethyl Carbonate | Diethyl Carbonate | Potassium Methylate | This compound (molten) | 230-240 | 24 | 98 | 96.5 | [1][6] |

| Diethyl Carbonate | Diethyl Carbonate | Potassium Hydroxide | This compound (molten) | 260-270 | 16 | - | 96.5 | [1] |

| Diethyl Carbonate | Diethyl Carbonate | Potassium Carbonate | This compound (molten) | 260-270 | 20 | - | - | [1] |

| Phase-Transfer Catalysis | Bromoethane | Benzyltriethylammonium chloride / KOH | Toluene | 80 | 3 | 98.1 | 99.24 | [2] |

| Phase-Transfer Catalysis | Bromoethane | Benzyltriethylammonium chloride / NaOH | Water | Room Temp - 75 | 1-3 | >98.0 | - | [7] |

| Phase-Transfer Catalysis | Ethyl Chloride | N,N-dimethylbenzylamine / NaOH | - | - | - | 96.2 | - | [8] |

| Industrial Method | Ethyl Halide | Potassium Hydroxide / Potassium Carbonate | - | High | Long | - | - | [1][3] |

Experimental Protocols

Protocol 1: Synthesis via Diethyl Carbonate

This protocol is adapted from a patented industrial process.[1][6]

Materials:

-

Carbazole (96% pure)

-

This compound (96.5% pure, for molten reaction)

-

Potassium methylate

-

Diethyl carbonate

Procedure:

-

In a multi-necked flask equipped with a reflux condenser, melt 81 g of this compound.

-

At a temperature of 100-130°C, introduce 69.5 g of carbazole and 3 g of potassium methylate with thorough stirring.

-

Heat the suspension to 230-240°C over one hour.

-

Begin the dropwise addition of diethyl carbonate at an internal temperature of 180-200°C.

-

Maintain the internal temperature at 230-240°C for 24 hours, continuing the dropwise addition of diethyl carbonate to maintain a constant reflux.

-

After the reaction is complete, distill off the excess diethyl carbonate under vacuum.

-

The remaining product melt is then worked up, which may involve stirring with water at 70-100°C and drying the organic phase.[6]

Protocol 2: Synthesis via Phase-Transfer Catalysis

This protocol is based on a patented method utilizing phase-transfer catalysis.[2]

Materials:

-

Carbazole (97% pure)

-

Toluene

-

Solid Potassium Hydroxide (KOH)

-

Benzyltriethylammonium chloride

-

Bromoethane

Procedure:

-

To a reactor, add 200 kg of toluene, 100 kg of 97% carbazole, 110 kg of KOH, and 1.1 kg of benzyltriethylammonium chloride.

-

Begin stirring and add 75 kg of bromoethane dropwise over 60 minutes.

-

Heat the reaction mixture to 80°C and maintain for 3 hours.

-

After the reaction, transfer the mother liquor to a still and distill off the toluene.

-

Recrystallize the crude product from anhydrous methanol, followed by filtration and drying to obtain this compound.

Visualizations

Reaction Pathway

References

- 1. US5393894A - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]

- 2. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]

- 3. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP0635490B1 - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]

- 7. CN1415605A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. N-Ethylcarbazole synthesis - chemicalbook [chemicalbook.com]

N-ethyl carbazole reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of N-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcarbazole (NEC) is an aromatic heterocyclic compound with a tricyclic structure, comprising two benzene rings fused to a five-membered nitrogen-containing ring.[1][2] The ethyl group attached to the nitrogen atom significantly influences its physical and chemical properties, making it a versatile molecule in various scientific fields. It is a key intermediate in the synthesis of dyes and pharmaceuticals and has gained prominence as a liquid organic hydrogen carrier (LOHC) for chemical energy storage.[3][4][5] Furthermore, its unique photophysical properties make it a valuable component in organic electronics, such as photorefractive composites and organic light-emitting diodes (OLEDs).[6][7][8] The N-substituted carbazole scaffold is also explored in drug discovery for its diverse biological activities, including antitumor and neuroprotective properties.[1][2] This guide provides a detailed examination of the core reaction mechanisms of N-ethylcarbazole, supported by experimental data and protocols.

Synthesis of N-ethylcarbazole

The primary industrial synthesis of N-ethylcarbazole involves the N-alkylation of carbazole. The process typically begins with the deprotonation of carbazole using a base, followed by ethylation with an ethylating agent.

Reaction Mechanism: The synthesis proceeds via a nucleophilic substitution reaction. Carbazole is weakly acidic and can be deprotonated by a strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium salt of carbazole (carbazolate). This carbazolate anion is a potent nucleophile that then attacks an ethylating agent, such as an ethyl halide or diethyl sulfate, to yield N-ethylcarbazole.[5] An alternative, more environmentally friendly process uses diethyl carbonate as the ethylating agent, which produces ethanol and carbon dioxide as byproducts, avoiding the formation of large quantities of inorganic salts.[5]

Experimental Protocol (General Industrial Method): A common industrial method involves the following steps:

-

Carbazole is reacted with potassium hydroxide or potassium carbonate to form the potassium salt of carbazole.[5]

-

This salt is then ethylated using an ethyl halide or diethyl sulfate.[5]

-

For example, using diethyl carbonate, carbazole and a catalytic amount of potassium hydroxide are heated to 180-200°C.[5]

-

Diethyl carbonate is added dropwise while maintaining the temperature at 230-240°C. During the reaction, ethanol distills off, and carbon dioxide is released.[5]

-

The reaction is driven to completion, and the resulting N-ethylcarbazole is purified.

Caption: General workflow for the synthesis of N-ethylcarbazole.

Electrophilic Aromatic Substitution

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The nitrogen atom donates its lone pair of electrons into the aromatic system, activating the rings towards electrophilic attack. The positions most susceptible to attack are C3, C6, C1, and C8.

Reaction Mechanism: The general mechanism involves the attack of an electrophile (E⁺) on the π-electron system of the carbazole ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[9] The nitrogen atom and the fused benzene ring direct incoming electrophiles primarily to the 3- and 6-positions due to the greater stability of the resulting carbocation intermediates.

Caption: Logical flow of an electrophilic substitution reaction on NEC.

Photoinduced Step-Growth Polymerization

N-ethylcarbazole can undergo polymerization when irradiated with near-UV light in the presence of an electron acceptor, such as diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻).[10][11] The process is a step-growth polymerization initiated by photoinduced electron transfer.

Reaction Mechanism: The proposed mechanism involves five key steps:[10]

-

Photoexcitation: N-ethylcarbazole (NEC) absorbs a photon (hν), promoting it to an excited singlet state (¹NEC*).

-

Complex Formation: The excited NEC forms an exciplex with the ground-state electron acceptor (EA).

-

Electron Transfer (ET): An electron is transferred from the excited NEC to the electron acceptor, generating the N-ethylcarbazole radical cation (NEC•⁺).

-

Dimerization: Two NEC•⁺ radical cations couple, typically at the C3 and C6 positions, followed by the elimination of two protons (2H⁺) to form a neutral dimeric species.

-

Propagation: These steps are repeated, leading to the formation of poly(N-ethylcarbazole).

Caption: Mechanism for the step-growth photopolymerization of NEC.[10]

Experimental Protocol (Transient Absorption Spectroscopy): Transient electronic and vibrational absorption spectroscopy is used to study the production of the NEC•⁺ radical cation on picosecond to nanosecond timescales.[10]

-

Sample Preparation: Solutions of N-ethylcarbazole and an electron acceptor (e.g., Ph₂I⁺PF₆⁻) are prepared in a solvent like dichloromethane (DCM) or acetonitrile (ACN).[10]

-

Photoexcitation: The sample is excited with a laser pulse at a specific wavelength (e.g., λex = 345 nm).[10]

-

Probing: The transient absorption of the sample is measured at various time delays after excitation using a broadband probe pulse. This allows for the observation of the formation and decay of transient species like the excited state of NEC and the NEC•⁺ radical cation.

-

Data Analysis: The kinetics of the electron transfer are analyzed using models such as the Smoluchowski theory for diffusion-limited reactions.[10]

Quantitative Data: The bimolecular rate coefficient (k_ET) for electron transfer from photoexcited NEC to the electron acceptor is a key quantitative parameter.

| Electron Acceptor | Solvent | k_ET (M⁻¹ s⁻¹) | Notes |

| Ph₂I⁺PF₆⁻ | Dichloromethane (DCM) | (1.8 ± 0.5) × 10¹⁰ | Consistent with diffusion-limited kinetics.[10] |

| Ph₂I⁺PF₆⁻ | Acetonitrile (ACN) | (1.0 ± 0.3) × 10¹⁰ | Smaller contribution from pre-reaction complexes.[10] |

| para-Me₂Ph₂I⁺PF₆⁻ | Dichloromethane (DCM) | (1.2 ± 0.3) × 10¹⁰ | Steric bulk reduces the rate coefficient.[10] |

Catalytic Hydrogenation and Dehydrogenation

N-ethylcarbazole is a promising liquid organic hydrogen carrier (LOHC) due to its ability to undergo reversible catalytic hydrogenation and dehydrogenation. It can store up to 5.8 wt% hydrogen.[3] This cycle is crucial for hydrogen storage and transportation technologies.[4][12]

Reaction Mechanism: The process involves a cycle between N-ethylcarbazole (NEC) and its fully hydrogenated form, dodecahydro-N-ethylcarbazole (12H-NEC).

-

Hydrogenation: This is an exothermic reaction where NEC is catalytically hydrogenated to 12H-NEC under hydrogen pressure. The reaction proceeds through partially hydrogenated intermediates, including octahydro-N-ethylcarbazole (8H-NEC) and tetrahydro-N-ethylcarbazole (4H-NEC).[3][13] Ruthenium-based catalysts are highly effective for this step.[3][14]

-

Dehydrogenation: This is an endothermic reaction where 12H-NEC releases hydrogen to reform NEC. The process is the reverse of hydrogenation, proceeding through the same intermediates.[3][13] Palladium-based catalysts are typically used for dehydrogenation, which can occur at temperatures below 200°C.[3][15]

Caption: Reversible hydrogenation/dehydrogenation cycle of NEC.[3]

Experimental Protocols:

-

Hydrogenation Protocol:

-

A high-pressure reactor is charged with N-ethylcarbazole, a solvent (e.g., decalin), and the hydrogenation catalyst (e.g., 5wt% Ru/Al₂O₃).[12]

-

The reactor is sealed, purged with an inert gas like argon, and then heated to the desired temperature (e.g., 150°C).

-

Hydrogen gas is introduced to the desired pressure (e.g., 8 MPa).

-

The reaction is allowed to proceed for a set time (e.g., 4 hours) with stirring.

-

After cooling, the product mixture is collected and analyzed using techniques like gas chromatography to determine the conversion and selectivity.

-

-

Dehydrogenation Protocol:

-

The dehydrogenation catalyst (e.g., 5wt% Pd/Al₂O₃) is placed in a reactor.[12][16]

-

The fully hydrogenated substrate, 12H-NEC, is introduced into the reactor, which is heated to the reaction temperature (e.g., 280°C).[12]

-

The release of hydrogen gas is monitored over time to determine the reaction rate.[12]

-

The composition of the liquid product is analyzed (e.g., by ¹H NMR) to confirm the conversion back to N-ethylcarbazole.[12]

-

Quantitative Data:

Table 1: Hydrogenation of N-ethylcarbazole - Catalyst Performance and Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | 12H-NEC Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 5wt% Ru/Al₂O₃ | 180 | 8 | - | - | 98 | [3] |

| Raney-Ni | 200 | 3 | 1 | 100 | - | [17] |

| Ni-Mo/AC | 150 | 8 | 4 | 100 | 98.73 |

| 1wt% Ru/Al₂O₃ | 80 | 4 | - | 100 | 99.41 |[18] |

Table 2: Dehydrogenation of Dodecahydro-N-ethylcarbazole (12H-NEC)

| Catalyst | Temperature (°C) | Pressure (kPa) | H₂ Release | Notes | Reference |

|---|---|---|---|---|---|

| Pd/SiO₂ | 170 | 101 | 100% conversion in 1.6 h | N-atom of carbazole can adsorb on Pd surface, affecting efficiency. | [3] |

| 5wt% Pd/Al₂O₃ | 128 | - | Initial H₂ release | Stepwise dehydrogenation observed. | [16] |

| Pd(111) surface | >50 | UHV | H8-NEC is a stable intermediate | C-H bond activation observed above 173 K. |[19] |

Table 3: Activation Energies (Ea) for Hydrogenation/Dehydrogenation

| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| NEC Hydrogenation | Ru/γ-Al₂O₃ | 30.94 | [14] |

| NEC Hydrogenation | Ru/NiFe-LDH | 25.15 | [17] |

| NEC Hydrogenation | - | 71.2 | [18] |

| 8H-NEC to 4H-NEC | Pd(111) | 43.4 (0.45 eV) | [15] |

| 8H-NEC to 4H-NEC | Ni(111) | 86.8 (0.90 eV) |[15] |

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US5393894A - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Dehydrogenation mechanism of liquid organic hydrogen carriers: dodecahydro-N-ethylcarbazole on Pd(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrochemical Landscape of N-Ethyl Carbazole: A Technical Guide for Researchers

An in-depth exploration of the electrochemical behavior, properties, and applications of N-ethyl carbazole, tailored for researchers, scientists, and drug development professionals.

This compound (NEC) stands as a pivotal molecule in the realm of organic electronics and electrochemistry. Its inherent electron-rich nature, coupled with the ability to form stable, conductive polymers, has cemented its role in the development of advanced materials for a myriad of applications, from organic light-emitting diodes (OLEDs) to sensors and energy storage systems. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailed experimental methodologies for its characterization, and a summary of key quantitative data to aid in comparative analysis and future research endeavors.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by its oxidation potential, its propensity for electropolymerization, and the energy levels of its frontier molecular orbitals (HOMO and LUMO). These properties are intricately linked to the molecular structure and are highly sensitive to the experimental conditions under which they are measured.

Oxidation and Reduction Potentials

This compound undergoes a quasi-reversible one-electron oxidation to form a radical cation. The potential at which this oxidation occurs is a critical parameter, influencing its application in electronic devices and its electropolymerization behavior. The oxidation potential is significantly affected by the solvent, the supporting electrolyte, and the nature of the working electrode.

| Compound | Oxidation Potential (V vs. Ag/Ag+) | Experimental Conditions |

| This compound | +1.22 to +1.43 | Pt electrode in CH3CN + 0.1 M LiClO4, sweep rate 100 mV/s[1] |

| This compound | ~+1.0 | In aqueous micellar solution (SDS), resulting in a decrease of ~220 mV compared to acetonitrile[2] |

Note: The reduction of this compound is less commonly studied as the neutral molecule is the stable form. The focus is typically on the oxidation of the carbazole moiety.

HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic properties of this compound. The HOMO level is related to the ionization potential and its ability to donate an electron (hole-transport character), while the LUMO level is related to the electron affinity and its ability to accept an electron (electron-transport character). These energy levels can be estimated from cyclic voltammetry data. The HOMO-LUMO gap determines the material's absorption and emission characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Carbazole Derivatives (general) | -5.5 to -5.9 | -2.0 to -2.5 | Cyclic Voltammetry & UV-Vis Spectroscopy[3][4][5][6][7] |

Note: Specific experimental values for this compound can vary. The values presented are typical for carbazole-based materials and provide a reasonable estimate.

Electropolymerization of this compound

One of the most significant electrochemical properties of this compound is its ability to undergo electropolymerization to form poly(this compound) (PNEC). This process involves the oxidative coupling of this compound monomers at the surface of an electrode, resulting in the formation of a conductive and electroactive polymer film. The polymerization is typically initiated by applying a potential sufficient to oxidize the monomer.

The mechanism proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. The resulting polymer film is typically green in its oxidized state and can be reversibly switched to a neutral, less conductive state.

Electropolymerization workflow of this compound.

Experimental Protocols

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of this compound and to monitor its electropolymerization.

Objective: To determine the oxidation potential of this compound and observe the growth of the poly(this compound) film.

Materials:

-

Working Electrode: Platinum (Pt) or Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4) in anhydrous acetonitrile (CH3CN)

-

Analyte: 2-10 mM this compound

Procedure:

-

Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

Initial Scan (Blank): Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.

-

Analyte Addition: Add the this compound to the electrochemical cell to the desired concentration.

-

Cyclic Voltammetry Measurement:

-

Set the potential range. For this compound, a typical range is from 0 V to approximately +1.6 V vs. Ag/Ag+.

-

Set the scan rate, typically between 50 and 100 mV/s.

-

Initiate the potential sweep. The potential is swept from the initial potential to the vertex potential and then back to the initial potential.

-

Record multiple cycles to observe the growth of the polymer film, which is indicated by an increase in the peak currents in successive scans.

-

-

Data Analysis:

-

Determine the onset oxidation potential from the first scan.

-

Observe the appearance of new redox peaks corresponding to the oxidation and reduction of the polymer film.

-

Experimental workflow for cyclic voltammetry of this compound.

Applications in Research and Development

The unique electrochemical properties of this compound and its polymer make them valuable materials in various fields of research and development:

-

Organic Electronics: Due to its good hole-transporting properties, PNEC is used as a hole-injection or hole-transport layer in OLEDs and organic photovoltaic (OPV) devices.[8][9][10][11]

-

Electrochromic Devices: The distinct color change of PNEC upon oxidation and reduction makes it a suitable material for electrochromic devices, such as smart windows and displays.[12]

-

Sensors: The conductivity of PNEC films can be modulated by the presence of certain analytes, enabling their use in chemical sensors.[13]

-

Energy Storage: The redox activity of carbazole-based polymers is being explored for applications in rechargeable batteries and supercapacitors.

-

Hydrogen Storage: this compound is a promising liquid organic hydrogen carrier (LOHC), capable of being hydrogenated to store hydrogen and dehydrogenated to release it.[14][15][16][17]

Conclusion

This compound exhibits a rich and versatile electrochemistry, dominated by its oxidative electropolymerization to form the conductive polymer, poly(this compound). Understanding its fundamental electrochemical properties, including oxidation potentials and frontier orbital energy levels, is crucial for its effective utilization in a wide range of applications. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore and harness the potential of this remarkable molecule in the development of next-generation organic electronic materials and devices.

References

- 1. Electropolymerization of N-Ethylcarbazole on Single Walled Carbon...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. web.itu.edu.tr [web.itu.edu.tr]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. juser.fz-juelich.de [juser.fz-juelich.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Ethyl Carbazole

This compound (CAS No: 86-28-2) is a heterocyclic aromatic compound derived from carbazole. It serves as a crucial intermediate in the synthesis of dyes and pharmaceuticals and has gained significant attention as a promising liquid organic hydrogen carrier (LOHC) for hydrogen storage technologies.[1][2] This document provides a comprehensive overview of its core physical and chemical properties, supported by experimental data and methodologies.

Physical Properties

This compound is a solid at room temperature, typically appearing as colorless or off-white to brownish crystalline powder or flakes.[1][3][4] It is stable under normal storage conditions.[1][5]

Tabulated Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N | [1][3][6][7] |

| Molecular Weight | 195.26 g/mol | [1][3][4][8] |

| Appearance | White to gray to brown crystalline powder/flakes | [1][3][4] |

| Melting Point | 66 - 70 °C | [1][3][5][6][7][8][9][10] |

| Boiling Point | 166 °C at 4 mmHg (5.33 kPa) 348.3 °C at 760 mmHg | [1][3][5][9] |

| Density | 1.059 - 1.07 g/cm³ | [1][3][5][9] |

| Flash Point | 186 °C | [1][3][8][11] |

| Autoignition Temp. | 619 °C | [11][12] |

| Vapor Pressure | 0.041-14.665 Pa (at 36.9-100.7 °C) | [1][3][5] |

| Refractive Index | ~1.639 | [1][3] |

| LogP (n-octanol/water) | 4.47 at 23 °C | [1][8] |

Solubility

This compound is practically insoluble in water.[3][8][9][10] Its solubility in various organic solvents has been studied and is generally observed to increase with temperature.[3][13]

| Solvent | Solubility Data | Reference(s) |

| Water | Insoluble; 0.00003 g/L at 20 °C | [8] |

| Hot Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chlorobenzene | Soluble | [3] |

| Pentane | Soluble | [3] |

| Methanol, n-Propanol, Isopropanol, 1-Butanol, 1-Pentanol | Soluble; solubility increases with temperature from 279.15 K to 319.15 K | [13] |

| DMSO | ≥ 200 mg/mL | [14] |

Crystal Structure

This compound crystallizes in the orthorhombic system with the space group Pbca.[15] The carbazole ring system is planar, and the ethyl group is oriented almost perpendicularly to this plane.[15]

| Crystal System | Space Group | Unit Cell Dimensions |

| Orthorhombic | Pbca | a = 7.971(1) Å b = 24.615(3) Å c = 56.587(5) Å |

Chemical Properties and Reactivity

Stability and Incompatibilities

This compound is chemically stable under standard ambient conditions.[1][8] It is incompatible with strong oxidizing agents.[1][3][5] In the event of a fire, it can decompose to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[8][11]

Role as a Liquid Organic Hydrogen Carrier (LOHC)

A significant chemical property of this compound is its ability to undergo reversible hydrogenation and dehydrogenation. This makes it a key material in LOHC systems for chemical hydrogen storage.[2] The process involves the catalytic addition of hydrogen to this compound (hydrogenation) to produce dodecahydro-N-ethylcarbazole (12H-NEC), which is stable for long-term storage and transport.[16] The hydrogen can then be released through a catalytic dehydrogenation process, regenerating the this compound.[2][17]

-

Hydrogenation: An exothermic reaction, typically performed with ruthenium-based or other noble metal catalysts.[2][18] Non-precious metal catalysts like Ni-Mo alloys are also effective.

-

Dehydrogenation: An endothermic reaction, often catalyzed by palladium-based materials.[2][19]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Information | Reference(s) |

| ¹H NMR | Provides information on the proton environments in the molecule. A reference spectrum is available. | [6] |

| ¹³C NMR | Characterizes the carbon skeleton of the molecule. A reference spectrum is available. | [6] |

| Infrared (IR) | Reveals the presence of functional groups through their vibrational frequencies. | [20] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | [20] |

| UV/Visible | Provides information about electronic transitions within the aromatic system. | [20] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the N-alkylation of carbazole.

Protocol 1: Alkylation with Ethyl Halide via Phase-Transfer Catalysis [21] This method utilizes a two-phase system to facilitate the reaction.

-

Reaction Setup: A reactor is charged with toluene (e.g., 200kg), carbazole (e.g., 100kg, 97% purity), potassium hydroxide (KOH, e.g., 110kg), and a phase-transfer catalyst such as benzyltriethylammonium chloride (e.g., 1.1kg).

-

Addition of Alkylating Agent: While stirring, bromoethane (e.g., 75kg) is added dropwise over a period of 60 minutes.

-

Reaction Conditions: The mixture is heated to 80 °C and maintained at this temperature for 3 hours to complete the reaction.

-

Work-up and Purification: The reaction mother liquor is transferred to a still. The solvent (toluene) is boiled off. The crude product is then purified by recrystallization from an appropriate solvent, such as anhydrous methanol, followed by filtration and drying to yield pure this compound.[21] High yields (e.g., 98.1%) are reported with this method.[21]

Protocol 2: Reaction with Diethyl Carbonate [22][23] This method avoids the use of halogenated reagents.

-

Reaction Setup: Molten this compound (e.g., 81g) is placed in a multi-necked flask equipped with condensers.

-

Addition of Reactants: Carbazole (e.g., 69.5g) and a catalyst, such as potassium methylate (e.g., 3g), are introduced into the molten product at 100-130 °C with thorough stirring.

-

Reaction Conditions: The suspension is heated to 230-240 °C. At an internal temperature of 180-200 °C, diethyl carbonate is added dropwise at a rate that maintains constant reflux.

-

Work-up: Once the reaction is complete, excess diethyl carbonate is distilled off. The remaining product melt can be stirred with water, and the organic phase is dried to yield the final product.[23]

Purification

The primary method for purifying crude this compound is recrystallization.[1]

-

Solvent Selection: Common solvents include methanol, ethanol, an ethanol/water mixture, or isopropanol.[1]

-

Procedure: The crude solid is dissolved in a minimum amount of the chosen boiling solvent.

-

Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

Isolation: The purified crystals are isolated by filtration, washed with a small amount of cold solvent, and dried (typically below 55 °C).[1]

Toxicity Assessment Protocols

Toxicological properties have been evaluated using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

-

Acute Oral Toxicity (OECD Guideline 401): The study was performed on rats, resulting in an LD50 of > 5,000 mg/kg.[8]

-

Skin Irritation (OECD Guideline 404): The test was conducted on rabbits, showing no irritation after a 4-hour exposure.[8]

-

Eye Irritation (OECD Guideline 405): Evaluated in rabbits, the compound caused no eye irritation over a 24-hour period.[8]

Safety and Handling

While acute toxicity is low, this compound is classified as an irritant to the eyes, respiratory system, and skin.[3][4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., Nitrile rubber), and safety glasses.[3][8]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[3][8]

-

Storage: Store in a cool, dry, and well-ventilated place, sealed in a dry environment. Keep away from strong oxidizing agents.[1][3]

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[8][11] For skin contact, wash off with soap and water.[8][11] If inhaled, move to fresh air.[8][11] If swallowed, make the victim drink water and consult a doctor if feeling unwell.[8]

References

- 1. N-Ethylcarbazole CAS#: 86-28-2 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C14H13N | CID 6836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. novainternational.net [novainternational.net]

- 8. N-Ethylcarbazole - Safety Data Sheet [chemicalbook.com]

- 9. 86-28-2 N-Ethylcarbazole N-Ethylcarbazole - CAS Database [chemnet.com]

- 10. This compound [intersperse.in]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. N-Éthylcarbazole — Wikipédia [fr.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 21. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]

- 22. US5393894A - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]

- 23. EP0635490B1 - Process for the preparation of N-ethylcarbazole - Google Patents [patents.google.com]

A Historical Overview of N-Ethylcarbazole Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylcarbazole (NEC), a heterocyclic aromatic compound, has been a subject of scientific inquiry for over a century. Initially recognized for its role as a precursor in the synthesis of dyes and pigments, the research landscape of NEC has dramatically evolved. Over the past few decades, its unique electronic and photophysical properties have positioned it as a key material in the burgeoning fields of organic electronics and, more recently, as a promising liquid organic hydrogen carrier (LOHC) for safe and efficient hydrogen storage. Furthermore, derivatives of N-ethylcarbazole have demonstrated intriguing biological activities, opening new avenues for research in medicinal chemistry. This in-depth technical guide provides a historical overview of N-ethylcarbazole research, summarizing key findings, experimental methodologies, and the progression of its applications.

Synthesis of N-Ethylcarbazole: A Historical Perspective

The synthesis of N-ethylcarbazole has undergone significant refinement over the years, moving from harsh industrial processes to more efficient and environmentally benign methods.

Early Industrial Synthesis

Early industrial production of N-ethylcarbazole primarily involved the reaction of carbazole with potassium hydroxide or potassium carbonate to form the potassium salt, which was then ethylated using ethyl halides or diethyl sulfate. These methods, while effective, were often carried out at high temperatures and produced significant amounts of inorganic salt byproducts. For instance, the monochloroethane method required temperatures of 215 °C and high pressure (0.98 MPa).[1] The use of toxic reagents like diethyl sulfate also posed environmental and safety concerns.[1]

Phase-Transfer Catalysis: A Step Towards Milder Conditions

The introduction of phase-transfer catalysis (PTC) marked a significant advancement in the synthesis of N-ethylcarbazole. This method utilizes a phase-transfer catalyst, such as benzyl triethyl ammonium chloride, to facilitate the reaction between the carbazole salt (in the solid or aqueous phase) and an ethylating agent (in the organic phase) under much milder conditions. A typical procedure involves the reaction of carbazole with ethyl bromide in the presence of solid potassium hydroxide and a phase-transfer catalyst in a solvent like toluene at around 80-85 °C.[1] This approach offers high yields (often exceeding 97%) and simplifies the work-up procedure.[1]

Modern Synthetic Approaches

More recent research has focused on further optimizing the synthesis of N-ethylcarbazole, including the use of different catalysts and ethylating agents to improve efficiency and reduce costs.

Table 1: Comparison of Historical N-Ethylcarbazole Synthesis Methods

| Method | Ethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Pressure | Yield (%) | Key Features & Drawbacks |

| Monochloroethane Method | Monochloroethane | Potassium Hydroxide | - | 215 | 0.98 MPa | High | High temperature and pressure required. |

| Ethyl Sulfate Method | Diethyl Sulfate | - | Benzene, Chlorobenzene | - | - | High | Use of toxic ethylating agent and solvents. |

| p-Toluene-sulfonic acid ethyl ester Method | p-Toluenesulfonic acid ethyl ester | - | - | - | - | - | Higher cost and longer reaction times.[1] |

| Phase-Transfer Catalysis | Ethyl Bromide | Potassium Hydroxide | Toluene | 80-85 | Atmospheric | >97 | Milder conditions, high yield, reusable catalyst.[2] |

| Diethyl Carbonate Method | Diethyl Carbonate | Potassium Hydroxide/Potassium Carbonate | - | 130-320 | Atmospheric | 96 | High reaction temperature and long reaction time. |

Experimental Protocol: Synthesis of N-Ethylcarbazole via Phase-Transfer Catalysis[1]

Materials:

-

Carbazole (96%)

-

Potassium Hydroxide (KOH)

-

Benzyltriethylammonium chloride

-

Ethyl bromide

-

Toluene

-

Ethanol (for recrystallization)

Procedure:

-

To a reactor, add 300 kg of toluene, 100 kg of 96% carbazole, 120 kg of KOH, and 1.5 kg of benzyltriethylammonium chloride.

-

Begin stirring and add 80 kg of ethyl bromide dropwise over 45 minutes.

-

Heat the reaction mixture to 80°C and maintain for 5 hours.

-

After the reaction is complete, transfer the mother liquor to a distillation kettle to remove the toluene solvent.

-

Add ethanol to the residue and recrystallize the product.

-

Filter and dry the crystals to obtain N-ethylcarbazole with a purity of 99.74% and a yield of 98.3%.

Applications in Organic Electronics

The electron-rich nature and excellent hole-transporting properties of the carbazole moiety make N-ethylcarbazole and its derivatives highly suitable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are primarily used as host materials for the emissive layer or as hole-transporting layers. Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters, leading to high-efficiency devices.

Table 2: Performance of OLEDs Incorporating Carbazole Derivatives

| Device Configuration | Carbazole Derivative | Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |

| ITO/PEDOT:PSS/EML/LiF/Al | CZ-1 | Emitting Material | 4130 | 19.3 | 9.5 | Greenish-Blue |

| ITO/PEDOT:PSS/EML/LiF/Al | CZ-2 | Emitting Material | 4104 | 20.2 | - | Greenish-Blue |

| ITO/PEDOT:PSS/TPD/CP3/BCP/LiF/Al | CP3 | Emitting Material | 244242 (at 9V) | 6.9 | - | 501 nm |

| Hybrid WOLED | - | n-type interlayer | - | 11.2 (at 1000 cd/m²) | - | White |

Data compiled from multiple sources.[2][3][4]

Experimental Protocol: Fabrication of a Solution-Processed OLED[2]

Device Structure: ITO/PEDOT:PSS/Emitting Material/LiF/Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

-

Carbazole-based emitting material (e.g., CZ-1 or CZ-2) dissolved in a suitable organic solvent

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate to serve as the hole injection layer.

-

Anneal the PEDOT:PSS layer at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

Spin-coat the emitting material solution (70-80 nm) onto the PEDOT:PSS layer.

-

Thermally evaporate a thin layer of LiF (1 nm) as an electron injection layer.

-

Thermally evaporate an aluminum cathode (150 nm) to complete the device.

-

Encapsulate the device to protect it from atmospheric moisture and oxygen.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, carbazole derivatives are employed as sensitizing dyes due to their strong light absorption in the visible spectrum and their ability to efficiently inject electrons into the semiconductor photoanode (typically TiO₂).

Table 3: Performance of DSSCs with Carbazole-Based Dyes

| Dye | Co-sensitizer | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

| MA-1 | - | 21.38 | 600 | 0.54 | 6.95 |

| MA-2 | - | 21.97 | 638 | 0.56 | 7.84 |

| MA-1 | N3 | 23.01 | 652 | 0.59 | 8.85 |

| MA-2 | N3 | 23.91 | 685 | 0.60 | 9.82 |

| NCSU-10 | - | - | - | - | 9.37 |

| N719 (benchmark) | - | - | - | - | 8.17 |

Data compiled from multiple sources.[5][6][7]

Application in Hydrogen Storage: Liquid Organic Hydrogen Carriers (LOHCs)

A significant area of modern research on N-ethylcarbazole is its use as a liquid organic hydrogen carrier (LOHC). The reversible hydrogenation and dehydrogenation of NEC allows for the safe storage and transport of hydrogen in liquid form. Dodecahydro-N-ethylcarbazole (12H-NEC) can store up to 5.8 wt% of hydrogen.[8]

Hydrogenation of N-Ethylcarbazole

The hydrogenation of NEC to its perhydrogenated form, 12H-NEC, is typically carried out at elevated temperatures and pressures using a catalyst.

Table 4: Hydrogenation of N-Ethylcarbazole under Various Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Hydrogen Storage (wt%) | Conversion/Selectivity |

| 5% Ru/Al₂O₃ | 180 | 8 | - | 5.79 | - |

| 5% Ru/Al₂O₃ | 170 | - | 1 | Fully hydrogenated | - |

| Raney-Ni | 200 | 3 | 1 | - | Complete conversion |

| Ni₄Mo/AC | 150 | 8 | 4 | 5.77 | 100% conversion, 98.73% selectivity for 12H-NEC |

| RuPd/LDH | 120 | 6 | - | 5.75 | 99.3% hydrogen storage percentage |

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocol: Hydrogenation of N-Ethylcarbazole[9]

Materials:

-

N-ethylcarbazole (NEC)

-

Decalin (solvent)

-

Ni₄Mo/AC catalyst

-

High-pressure reactor

Procedure:

-

Add 2 g of NEC, 18 ml of decalin, and 0.4 g of the Ni₄Mo/AC catalyst to a 100 ml high-pressure reactor.

-

Purge the reactor with argon to remove air.

-

Heat the reactor to 150°C.

-

Introduce hydrogen gas to pressurize the reactor to 8 MPa.

-

Maintain the reaction for 4 hours, monitoring the temperature and pressure.

-

After 4 hours, stop the reaction and cool the reactor to room temperature.

-

Collect the product and analyze its composition using gas chromatography to determine the hydrogen uptake.

Dehydrogenation of Dodecahydro-N-Ethylcarbazole

The release of hydrogen from 12H-NEC is an endothermic process that also requires a catalyst and elevated temperatures. The dehydrogenation occurs in a stepwise manner.

Signaling Pathway: Hydrogenation and Dehydrogenation of N-Ethylcarbazole

Caption: Reversible hydrogenation and dehydrogenation pathway of N-ethylcarbazole.

Applications in Medicinal Chemistry

Recent research has explored the biological activities of N-ethylcarbazole derivatives, revealing their potential as anticancer and neuroprotective agents.

Anticancer Activity

Certain N-ethylcarbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown selective inhibitory activity against melanoma cells by reactivating the p53 signaling pathway.[13] This leads to increased apoptosis (programmed cell death) in the cancer cells.

Signaling Pathway: ECCA-induced Apoptosis in Melanoma Cells

Caption: Proposed signaling pathway for ECCA-induced apoptosis and senescence in melanoma cells.[13]

Neuroprotective Effects

N-substituted carbazole derivatives have also been investigated for their neuroprotective properties. Some compounds have been shown to induce neurite outgrowth and protect neuronal cells from oxidative stress-induced cell death. The PI3K/Akt signaling pathway has been identified as a key mediator in these neuroprotective effects.[14]

Signaling Pathway: Neuroprotection by Carbazole Derivatives

Caption: PI3K/Akt-mediated neuroprotective effects of a carbazole derivative.[14]

Conclusion

The research journey of N-ethylcarbazole is a testament to the continuous evolution of materials science and its interdisciplinary applications. From its humble beginnings as a dye intermediate, NEC has emerged as a versatile molecule with significant potential in high-tech fields such as organic electronics and renewable energy storage. Its derivatives are also showing promise in the complex arena of drug discovery. The historical progression of its synthesis towards more efficient and sustainable methods reflects the broader trends in chemical manufacturing. As research continues to uncover the full potential of N-ethylcarbazole and its derivatives, it is poised to remain a molecule of significant scientific and technological interest for years to come.

References

- 1. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]

- 2. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]

- 3. Efficient hybrid white organic light-emitting diodes with extremely long lifetime: the effect of n-type interlayer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel carbazole-based dye outperformed the benchmark dye N719 for high efficiency dye-sensitized solar cells (DSSCs) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole | MDPI [mdpi.com]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Photophysics of N-Ethyl Carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-ethyl carbazole (N-EC) is a crucial aromatic heterocyclic compound widely utilized as a building block in the development of organic electronic materials, fluorescent probes, and pharmaceutical agents. A thorough understanding of its fundamental photophysical properties is paramount for the rational design and optimization of these applications. This technical guide provides a comprehensive overview of the core photophysics of this compound, including its electronic transitions, excited-state dynamics, and the influence of the surrounding environment.

Core Photophysical Properties

This compound's photophysical behavior is governed by the electronic structure of the carbazole moiety. The ethyl group at the nitrogen atom primarily enhances solubility in organic solvents and has a minor electronic influence compared to the carbazole core. The key photophysical processes include absorption of light to reach an excited singlet state, followed by relaxation through fluorescence, intersystem crossing to a triplet state, and subsequent phosphorescence or non-radiative decay.

Absorption and Emission

This compound exhibits characteristic absorption bands in the ultraviolet (UV) region. The absorption spectrum is characterized by two main electronic transitions. The first, lower-energy transition (S₀ → S₁) typically appears with vibrational fine structure, while the second, higher-energy transition (S₀ → S₂) is more intense.[1] The exact positions of these absorption maxima are influenced by the solvent polarity.

Following excitation, N-EC relaxes from the first excited singlet state (S₁) to the ground state (S₀) via fluorescence. The fluorescence emission spectrum is typically a mirror image of the S₀ → S₁ absorption band and also displays vibrational structure.[1]

Table 1: Spectroscopic Data for this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Dichloromethane (DCM) | 332, 346 | - |

| Acetonitrile (ACN) | - | - |

| n-Heptane | - | - |

| Tetrahydrofuran (THF) | - | - |

Note: Specific peak maxima can vary slightly between different literature sources due to experimental conditions. Data will be populated as more specific values are extracted.

Excited-State Dynamics and Quantum Yields

The excited state lifetime (τ) and fluorescence quantum yield (Φ_F) are critical parameters that quantify the efficiency of the fluorescence process. The fluorescence lifetime of "isolated" carbazole derivatives in oxygen-free organic solvents is typically in the range of 14–15 ns.[2] The quantum yield represents the ratio of photons emitted to photons absorbed.

Intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁) is a competing process to fluorescence.[3] From the triplet state, the molecule can relax to the ground state via phosphorescence, which is a much slower process and is often only observed at low temperatures or in rigid matrices. The triplet state can also be involved in electron transfer reactions.[3]

Table 2: Photophysical Parameters for this compound

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Triplet State Lifetime (τ_T, µs) |

| Dichloromethane (DCM) | - | - | - |

| Acetonitrile (ACN) | - | - | 3.4 (for Carbazole) |

| Tetrahydrofuran (THF) | - | - | 10.3 (for Carbazole) |

Note: Data for this compound will be specified where available; some data for the parent carbazole compound is included for context. This table will be updated as more specific data is found.

Experimental Protocols

Accurate determination of the photophysical properties of this compound relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, dichloromethane) in a standard 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-400 nm). Use a reference cuvette containing the pure solvent to obtain a baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. The solution should be placed in a four-sided transparent quartz cuvette.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement: Set the excitation wavelength (typically at an absorption maximum) and scan the emission monochromator to record the fluorescence spectrum. An emission spectrum of the pure solvent should also be recorded for background subtraction.

-

Data Analysis: Determine the wavelength of maximum fluorescence emission.

Fluorescence Quantum Yield Determination

-

Methodology: The relative method using a well-characterized standard is most common.[4] Anthracene in ethanol is a suitable standard for the emission range of N-EC.[4]

-

Procedure:

-

Measure the UV-Vis absorption spectra of both the this compound sample and the quantum yield standard at a series of concentrations.

-

Measure the integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength, ensuring the absorbance at this wavelength is below 0.1 for all solutions.

-

The fluorescence quantum yield (Φ_s) of the sample is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy (Lifetime)

-

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[2]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Visualizing Photophysical Processes and Workflows

To better illustrate the relationships between the photophysical states and the experimental procedures, the following diagrams are provided.

Caption: Jablonski diagram illustrating the primary photophysical pathways for this compound.

Caption: Generalized workflow for the photophysical characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl Carbazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

N-ethyl carbazole (NEC) and its derivatives have emerged as a versatile and highly promising class of organic compounds. With applications spanning from advanced electronic materials to potential therapeutic agents, a thorough understanding of their synthesis, properties, and experimental protocols is crucial for researchers in diverse scientific fields. This technical guide provides an in-depth literature review of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to facilitate further research and development.

Physicochemical Properties

This compound is a solid, stable heterocyclic aromatic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 190 °C |

| Density | 1.06148 g/cm³ |

| Solubility | Soluble in DMSO, insoluble in water. |

| Appearance | White to gray to brown powder or colorless flaky crystals.[1][2] |

Synthesis of this compound

The synthesis of this compound is a well-established process, with several methods reported in the literature. A common and efficient approach involves the N-alkylation of carbazole.

Detailed Experimental Protocol: N-Alkylation of Carbazole

This protocol is based on a phase-transfer catalysis method, which offers high yields and purity.

Materials:

-

Carbazole (96%)

-

Toluene

-

Potassium hydroxide (KOH)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Bromoethane

-

Absolute ethanol (for recrystallization)

Procedure:

-

In a reaction kettle, add 300 kg of toluene, 100 kg of 96% carbazole, 120 kg of KOH, and 1.5 kg of benzyltriethylammonium chloride.

-

Begin stirring the mixture and add 80 kg of bromoethane dropwise over 45 minutes.

-

Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.

-

After the reaction is complete, transfer the mother liquor to a distillation pot and evaporate the toluene.

-

Add absolute ethanol to the residue to recrystallize the product.

-

Filter and dry the crystals to obtain this compound.

This method has been reported to yield this compound with a purity of 99.74% and a yield of 98.3%.[3]

Applications in Organic Electronics

This compound and its derivatives are extensively used as building blocks for organic electronic materials due to their excellent hole-transporting properties, thermal stability, and tunable electronic characteristics.[4][5] They are key components in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs).

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

This compound-containing molecules have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, often exhibiting improved performance and stability compared to the widely used spiro-OMeTAD.

Table 2: Performance of Perovskite Solar Cells with this compound-Based HTMs

| HTM based on this compound Derivative | Power Conversion Efficiency (PCE) (%) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |

| spiro-carbazole | 22.01 | Higher than spiro-OMeTAD | 196 |

| SC | 21.76 | Not specified | Not specified |

| X25 | 17.4 | Not specified | Not specified |

Note: The performance of spiro-OMeTAD is often used as a benchmark, with reported PCEs around 20-21%.[6][7][8][9]

The following is a generalized spin-coating protocol for the fabrication of a planar perovskite solar cell.

Materials:

-

FTO-coated glass substrates

-

SnO₂ colloid solution

-

Perovskite precursor solution (e.g., a mixture of PbI₂, FAI, MABr, and CsI in DMF/DMSO)

-

This compound-based HTM solution (e.g., spiro-carbazole in chlorobenzene with additives like Li-TFSI and t-BP)

-

Gold or silver for top electrode

Procedure:

-

Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

-

Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO₂ on the FTO substrate by spin-coating the colloid solution, followed by annealing.

-

Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. The spin speed and time are critical parameters to control the film thickness and quality. Anneal the film to promote crystallization.

-

Hole-Transport Layer (HTL) Deposition: Spin-coat the this compound-based HTM solution on top of the perovskite layer.

-

Top Electrode Deposition: Deposit the metal top electrode (e.g., gold or silver) by thermal evaporation through a shadow mask.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are also utilized as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest emitter molecules.

Table 3: Performance of OLEDs Utilizing this compound Derivatives

| This compound Derivative | Role | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) |

| Cz(PhCF₃)₂ | Emissive Layer | Not specified | Not specified |

| Cz(PhBz)₂ | Emissive Layer | Not specified | Not specified |

| VPEC | Host | 25.3 | Not specified |

Materials:

-

ITO-coated glass substrates

-

PEDOT:PSS solution (for hole injection layer)

-

Emissive layer solution (containing an this compound-based host and an appropriate guest emitter dissolved in a solvent like toluene)

-

Electron transport layer material (e.g., TPBi)

-

Electron injection layer material (e.g., LiF)

-

Aluminum (for cathode)

Procedure:

-

Substrate Preparation: Clean and pattern the ITO-coated glass substrates.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal to remove residual water.

-

Emissive Layer (EML) Deposition: In an inert atmosphere (e.g., a glovebox), spin-coat the emissive layer solution onto the HIL. The thickness of this layer is crucial for device performance. Anneal the substrate to remove the solvent.

-

Electron Transport and Injection Layer Deposition: Sequentially deposit the electron transport layer (e.g., TPBi) and the electron injection layer (e.g., LiF) via thermal evaporation.

-

Cathode Deposition: Deposit the aluminum cathode by thermal evaporation.

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Polymerization of this compound

Poly(this compound) (PEC) is a conjugated polymer with interesting electro- and photoactive properties. Photoinduced step-growth polymerization is a modern and efficient method for its synthesis.

Mechanism of Photoinduced Step-Growth Polymerization

The polymerization is initiated by the photoexcitation of this compound in the presence of an oxidizing salt, such as diphenyl iodonium hexafluorophosphate (Ph₂I⁺PF₆⁻).

Characterization Techniques

A variety of analytical techniques are employed to characterize this compound and its derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical properties of these compounds, such as their oxidation and reduction potentials, which are crucial for determining their HOMO and LUMO energy levels.

Experimental Setup:

-

Potentiostat: A computer-controlled potentiostat is used to apply the potential and measure the current.

-

Three-Electrode Cell: A standard three-electrode setup is employed, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Procedure: The this compound derivative is dissolved in the electrolyte solution. The potential is then swept between two set values, and the resulting current is measured.

Time-of-Flight (TOF) Mobility Measurement

The time-of-flight technique is a direct method to determine the charge carrier mobility of a material.

Experimental Setup:

-

Sample: The this compound-based material is prepared as a thin film sandwiched between two electrodes.

-

Pulsed Laser: A pulsed laser is used to generate charge carriers near one of the electrodes.

-

Voltage Source and Oscilloscope: A voltage is applied across the sample to drift the charge carriers, and an oscilloscope is used to measure the transient photocurrent.

-

Procedure: A short pulse of light creates a sheet of charge carriers. Under the applied electric field, these carriers drift across the sample to the collecting electrode. The time it takes for the carriers to traverse the sample (the transit time) is measured from the photocurrent transient. The mobility (µ) is then calculated using the formula:

µ = d² / (V * tₜ)

where d is the film thickness, V is the applied voltage, and tₜ is the transit time.

Conclusion

This compound and its derivatives represent a cornerstone in the development of advanced organic materials. Their facile synthesis, coupled with their exceptional electronic and photophysical properties, has led to significant advancements in the fields of organic electronics and polymer chemistry. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers, enabling them to build upon the existing body of knowledge and explore new frontiers in the application of this versatile class of compounds. The provided visualizations of key processes aim to offer a clearer understanding of the underlying mechanisms, fostering innovation in the design and synthesis of next-generation materials based on the this compound core.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]